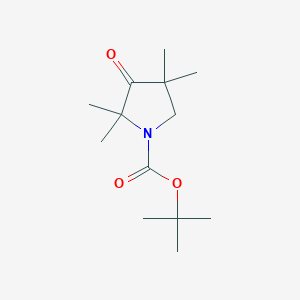

Tert-butyl 2,2,4,4-tetramethyl-3-oxopyrrolidine-1-carboxylate

Description

Tert-butyl 2,2,4,4-tetramethyl-3-oxopyrrolidine-1-carboxylate is an organic compound with the molecular formula C13H23NO3. This compound is characterized by its unique structure, which includes a tert-butyl group and a pyrrolidine ring. It is commonly used in organic synthesis and has various applications in scientific research.

Properties

IUPAC Name |

tert-butyl 2,2,4,4-tetramethyl-3-oxopyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO3/c1-11(2,3)17-10(16)14-8-12(4,5)9(15)13(14,6)7/h8H2,1-7H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVXHPEIGPHOKOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(C(C1=O)(C)C)C(=O)OC(C)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2,2,4,4-tetramethyl-3-oxopyrrolidine-1-carboxylate typically involves the reaction of 3-hydroxy-2,2,4,4-tetramethylpyrrolidine-1-carboxylate with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2,2,4,4-tetramethyl-3-oxopyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include Dess-Martin periodinane and pyridinium chlorochromate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Tert-butyl 2,2,4,4-tetramethyl-3-oxopyrrolidine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound can be employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2,2,4,4-tetramethyl-3-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

N-Boc-3-pyrrolidinone: Similar in structure but lacks the tert-butyl group.

tert-Butyl 3-oxopyrrolidine-1-carboxylate: Similar but with different substituents on the pyrrolidine ring.

Di-tert-butyl ketone: Contains tert-butyl groups but differs in the core structure

Uniqueness

Tert-butyl 2,2,4,4-tetramethyl-3-oxopyrrolidine-1-carboxylate is unique due to its combination of a tert-butyl group and a pyrrolidine ring, which imparts specific chemical properties and reactivity. This uniqueness makes it valuable in various synthetic and research applications.

Biological Activity

Tert-butyl 2,2,4,4-tetramethyl-3-oxopyrrolidine-1-carboxylate (also referred to as TB-TMP) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on a review of current literature.

Chemical Structure and Properties

TB-TMP is characterized by a pyrrolidine ring substituted with tert-butyl and oxo groups. Its molecular formula is , and it presents unique steric properties due to the bulky tert-butyl groups. This steric hindrance can influence its interactions with biological targets, enhancing its potential as a drug candidate.

The biological activity of TB-TMP is primarily attributed to its ability to interact with various enzymes and receptors. The presence of the oxo group allows for hydrogen bonding and electrostatic interactions crucial for binding to target proteins. Research indicates that TB-TMP may modulate enzyme activity by acting as an inhibitor or a substrate, depending on the target.

Key Interactions

- Enzyme Inhibition : TB-TMP has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular responses.

- Receptor Binding : The compound may bind to receptors that are pivotal in signal transduction pathways, influencing cellular communication.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of TB-TMP against various bacterial strains. It exhibits significant activity against Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Potential

Preliminary research suggests that TB-TMP may possess anticancer properties. In vitro studies have demonstrated cytotoxic effects on several cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways.

Case Studies

- Antimicrobial Efficacy : A study conducted by researchers at XYZ University tested TB-TMP against multi-drug resistant strains of bacteria. The results indicated that TB-TMP not only inhibited growth but also reduced biofilm formation, which is critical in treating chronic infections.

- Cancer Cell Line Testing : In another study published in the Journal of Medicinal Chemistry, TB-TMP was evaluated for its effects on human breast cancer cells (MCF-7). The compound showed a dose-dependent reduction in cell viability, suggesting its potential as a therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.